Dual LAT1/ASCT2 Inhibition: BenSer vs. BCH in Melanoma and Breast Cancer Models
Benzylserine (BenSer) inhibits both LAT1 and ASCT2 transporters, a dual mechanism not shared by the classic LAT1 inhibitor BCH. In melanoma cells, BCH did not suppress growth, whereas BenSer significantly reduced both leucine and glutamine transport, inhibiting mTORC1 signaling and cell proliferation [1]. In breast cancer cells, BenSer was more cytostatic than the LAT family inhibitor BCH [2].
| Evidence Dimension | Amino acid transporter inhibition and effect on cancer cell growth |
|---|---|
| Target Compound Data | Significantly reduced leucine and glutamine transport; inhibited mTORC1 signaling and cell proliferation; more cytostatic |
| Comparator Or Baseline | BCH (LAT1 inhibitor): Did not suppress melanoma cell growth; less cytostatic in breast cancer cells |
| Quantified Difference | BenSer is a dual inhibitor (LAT1/ASCT2), while BCH is selective for LAT1. BenSer shows superior growth inhibition in these models. |
| Conditions | Human melanoma cell lines (C8161, WM852, 1205Lu, 451Lu); breast cancer cell lines (MCF-7, HCC1806, MDA-MB-231) |
Why This Matters
The dual inhibition profile provides a distinct research tool for studying amino acid transport and metabolism in cancer, offering a mechanism that single-transporter inhibitors cannot replicate.
- [1] Wang, Q., et al. Targeting glutamine transport to suppress melanoma cell growth. International Journal of Cancer. 2014; 135(5): 1060-1071. View Source
- [2] van Geldermalsen, M., et al. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. BMC Cancer. 2018; 18: 640. View Source
